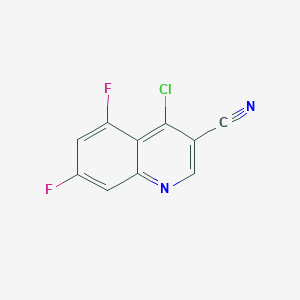
4-Chloro-5,7-difluoroquinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-Chloro-5,7-difluoroquinoline-3-carbonitrile is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. Although the provided papers do not directly discuss 4-Chloro-5,7-difluoroquinoline-3-carbonitrile, they do provide insights into the structural and chemical properties of related quinoline compounds.
Synthesis Analysis
The synthesis of quinoline derivatives can be complex, involving multiple steps and specific conditions to achieve the desired functionalization. In the second paper, a palladium-catalyzed synthesis method is described for the preparation of 1H-pyrazolo[4,3-c]quinolines and 4-anilinoquinoline-3-carbonitriles from 4-chloroquinoline-3-carbaldehydes . This process involves intramolecular C–N bond formation and concurrent hydrazine N–N bond fission, indicating that palladium catalysis is a viable pathway for constructing quinoline derivatives with specific substituents.
Molecular Structure Analysis
The first paper provides a detailed analysis of the molecular structure of a quinoline derivative using density functional theory (DFT) calculations . While the compound is not 4-Chloro-5,7-difluoroquinoline-3-carbonitrile, the methods described, such as optimization of structural parameters and spectroscopic analysis (FT-IR and NMR), are applicable to the analysis of similar compounds. These techniques allow for the determination of the electronic and photophysical properties of the molecule, which are essential for understanding its reactivity and potential applications.
Chemical Reactions Analysis
The chemical reactivity of quinoline derivatives can be influenced by the substituents on the quinoline core. The first paper discusses the interaction of the synthesized compound with different solvents, which can provide insights into the solvatochromic properties and solvent interactions of similar compounds like 4-Chloro-5,7-difluoroquinoline-3-carbonitrile . The second paper highlights the temperature-dependent ratio of products in the palladium-catalyzed reaction, suggesting that reaction conditions can be fine-tuned to favor the formation of specific quinoline derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are crucial for their practical applications. The first paper evaluates the nonlinear optical properties, reduced density gradient, and natural bond orbital analysis of the studied quinoline derivative . The compound exhibited significant first-order hyperpolarizability, indicating potential as a nonlinear optical (NLO) material. Additionally, the absorption and emission spectra of the compound were studied, providing information on its photophysical behavior. These analyses are relevant to understanding the properties of 4-Chloro-5,7-difluoroquinoline-3-carbonitrile, as similar structural features can lead to comparable properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
4-Chloro-5,7-difluoroquinoline-3-carbonitrile derivatives have been a focus in synthetic chemistry due to their versatility in creating biologically active compounds. Different synthetic methods and chemical reactions are utilized, particularly focusing on reactions involving chloro and cyano substituents (Mekheimer et al., 2019).
Optoelectronic and Charge Transport Properties
These compounds have been explored for their structural, electronic, optical, and charge transport properties. Their potential as multifunctional materials in optoelectronics is highlighted by studies on their absorption wavelengths, molecular electrostatic potentials, and hole transport tendencies (Irfan et al., 2020).
Facile Synthesis Approaches
Research has also been conducted on the facile synthesis of certain derivatives of 4-Chloro-5,7-difluoroquinoline-3-carbonitrile, showcasing their reactivity and potential for easy production in various chemical contexts (Gomaa, 2003).
Fluorescent and Photophysical Properties
A study on a fluorescent compound containing a triazole moiety related to 4-Chloro-5,7-difluoroquinoline-3-carbonitrile has been conducted. This study reveals significant insights into its structural, spectroscopic, and photophysical properties, indicating potential applications in material science (Singh et al., 2017).
Conversion into Other Compounds
The conversion of related compounds into various derivatives, such as 3-aminoindole-2-carbonitriles, has been reported, demonstrating the versatility and potential for diverse chemical applications (Michaelidou & Koutentis, 2009).
Antitumor Activities
Certain novel derivatives have shown promising antitumor activities against various human tumor cell lines, suggesting a potential role in medicinal chemistry (El-Agrody et al., 2012).
Microbial Screening
New derivatives have also been synthesized and screened for their antibacterial and antifungal activities, indicating their potential use in antimicrobial applications (Goswami et al., 2022).
Safety And Hazards
This compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
4-chloro-5,7-difluoroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3ClF2N2/c11-10-5(3-14)4-15-8-2-6(12)1-7(13)9(8)10/h1-2,4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYCZKIKRRLOFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(C(=CN=C21)C#N)Cl)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3ClF2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5,7-difluoroquinoline-3-carbonitrile | |
CAS RN |
1016819-82-1 |
Source


|
| Record name | 4-chloro-5,7-difluoroquinoline-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

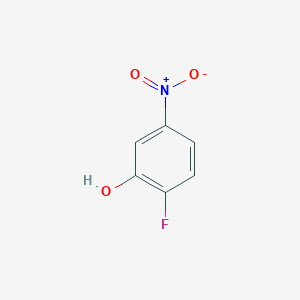
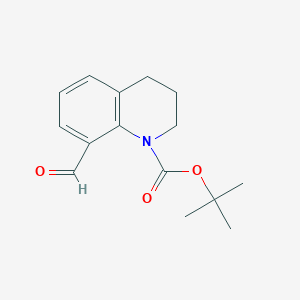
![Spiro[indoline-3,3'-piperidin]-2-one hydrochloride](/img/structure/B1323208.png)
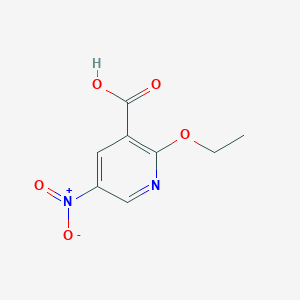
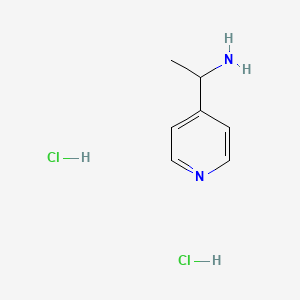

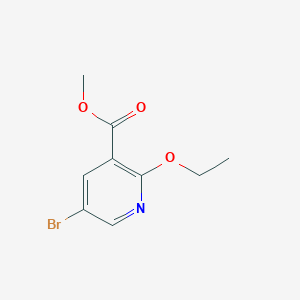
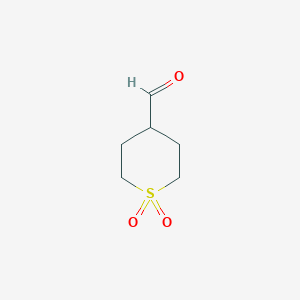
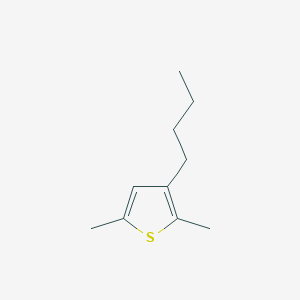
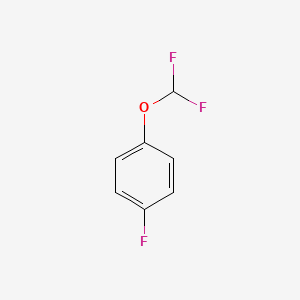
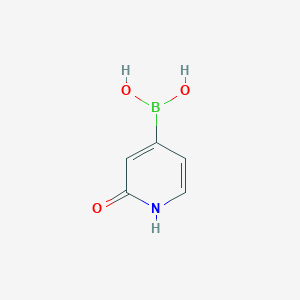
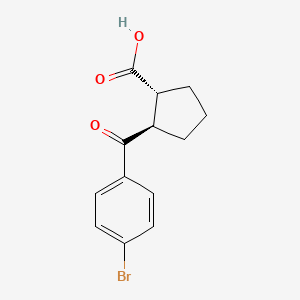
![5-(Aminomethyl)benzo[d]isoxazol-3-amine](/img/structure/B1323232.png)
![tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate](/img/structure/B1323233.png)